![molecular formula C7H7N3O3 B117972 2-Amino-5-nitrobenzamide CAS No. 16313-65-8](/img/structure/B117972.png)
2-Amino-5-nitrobenzamide
Overview
Description
2-Amino-5-nitrobenzamide is an organic compound with the molecular formula C7H7N3O3 . It is a yellow crystalline solid and is used in scientific research.
Synthesis Analysis
The synthesis of benzamides, including 2-Amino-5-nitrobenzamide, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-nitrobenzamide consists of a benzene ring substituted with an amide group, an amino group, and a nitro group . The InChI code for this compound is 1S/C7H7N3O3/c8-6-2-1-4 (10 (12)13)3-5 (6)7 (9)11/h1-3H,8H2, (H2,9,11) .
Physical And Chemical Properties Analysis
2-Amino-5-nitrobenzamide has a molecular weight of 181.15 . It has a boiling point of 358.8°C at 760 mmHg and a melting point of 236.4-237.0°C . It is a solid at room temperature .
Scientific Research Applications
Medicine: Antimicrobial Agent Development
2-Amino-5-nitrobenzamide: has potential applications in the medical field, particularly in the development of new antimicrobial agents. Its structure allows for interaction with bacterial enzymes, possibly inhibiting their growth or function. This could lead to the synthesis of new drugs that target resistant strains of bacteria, addressing the growing concern of antibiotic resistance .
Agriculture: Herbicide Formulation
In agriculture, 2-Amino-5-nitrobenzamide could be explored for its herbicidal properties. Similar compounds have been used as herbicides, and this compound could be a candidate for controlling weed growth in crops, contributing to higher yield and better quality produce .
Material Science: Polymer Synthesis
This compound may serve as a monomer in polymer synthesis within material science. Its nitro group could facilitate polymerization reactions, leading to the creation of novel polymers with unique properties such as enhanced durability or thermal stability .
Environmental Science: Pollutant Detection
2-Amino-5-nitrobenzamide: could be utilized in environmental science as a reagent for detecting certain pollutants. Its chemical structure might interact selectively with specific contaminants, allowing for the development of sensitive detection methods for water or soil quality monitoring .
Analytical Chemistry: Chromatography
In analytical chemistry, 2-Amino-5-nitrobenzamide can be used in chromatographic methods to separate and analyze complex mixtures. Its unique chemical properties may provide good retention and resolution in HPLC systems, aiding in the identification and quantification of substances .
Industrial Applications: Chemical Intermediate
The compound’s reactive functional groups make it a valuable intermediate in various industrial chemical reactions. It could be used in the synthesis of dyes, pigments, or other fine chemicals that require specific nitro and amino functionalities .
Pharmaceutical Research: Drug Design
2-Amino-5-nitrobenzamide: may play a role in pharmaceutical research, particularly in the design of drug candidates. Its molecular framework could be modified to interact with biological targets, potentially leading to the discovery of new therapeutic agents .
Biochemistry: Enzyme Inhibition Studies
Lastly, in biochemistry, this compound could be used to study enzyme inhibition. Its structure allows it to bind to active sites of enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors that could be used to treat various diseases .
Safety and Hazards
2-Amino-5-nitrobenzamide is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fumes, wearing protective gloves, clothing, eye protection, and face protection .
properties
IUPAC Name |
2-amino-5-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,8H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBQOVZAFJDEJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167521 | |
Record name | Benzamide, 2-amino-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-nitrobenzamide | |
CAS RN |
16313-65-8 | |
Record name | 2-Amino-5-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16313-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 2-amino-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016313658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16313-65-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142033 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 2-amino-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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